![molecular formula C10H5BrF3N3O2 B1526190 1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1179507-09-5](/img/structure/B1526190.png)

1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

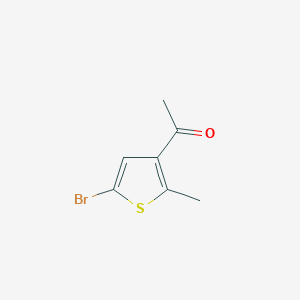

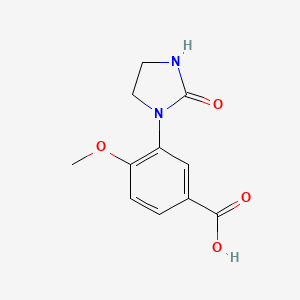

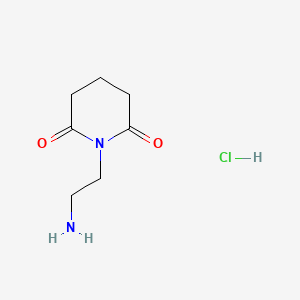

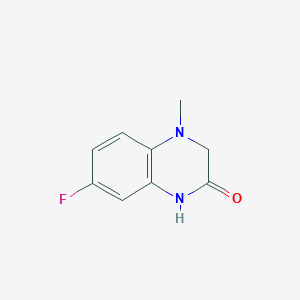

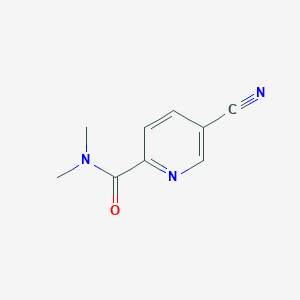

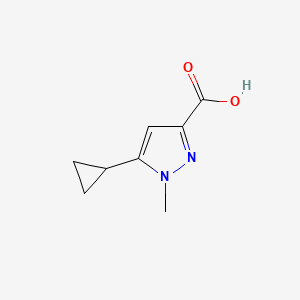

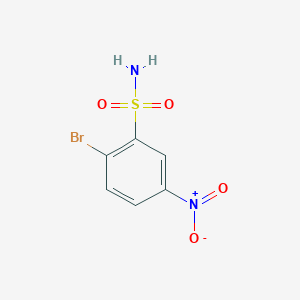

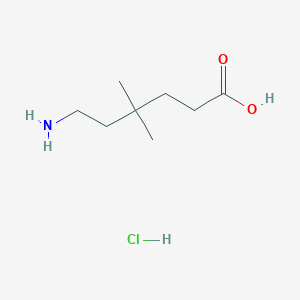

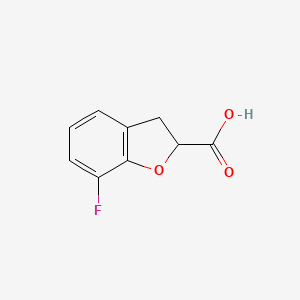

The compound “1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is attached to a carboxylic acid group and a phenyl ring. The phenyl ring has a bromo and a trifluoromethyl substituent .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through palladium-catalyzed coupling reactions .Applications De Recherche Scientifique

-

Agrochemical and Pharmaceutical Industries

- Summary of Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

- Results or Outcomes : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

-

Protein Studies

- Summary of Application : Trifluoromethyl tags are used in 19F NMR studies of proteins .

- Methods of Application : The study evaluated the effective chemical shift dispersion of a number of thiol-reactive trifluoromethyl probes .

- Results or Outcomes : The study found that the BTFMA tag exhibited a significantly greater range of chemical shift as a function of solvent polarity than did either BTFA or TFET .

-

Pharmaceutical Research

- Summary of Application : 4-Bromo-2-(trifluoromethyl)phenyl isocyanate has been used in synthesizing a key intermediate of the antitumor agent sorafenib.

- Results or Outcomes : The study highlighted its importance in pharmaceutical research.

-

Chemical Reactions

-

Chemical Reactions

-

Pharmaceutical Research

- Summary of Application : FDA-approved trifluoromethyl group-containing drugs are used in the treatment of various diseases .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

-

Synthesis of Trifluoromethyl Alkyl Ethers

- Summary of Application : The procedure for the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers is attractive due to its applicability .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

-

Pharmacological Potentials of Triazoles

- Summary of Application : Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

-

Biological Activities of 1,3-Diazole Derivatives

- Summary of Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Propriétés

IUPAC Name |

1-[4-bromo-2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N3O2/c11-5-1-2-8(6(3-5)10(12,13)14)17-4-7(9(18)19)15-16-17/h1-4H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXSTESNVVWXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1526112.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1526114.png)

amino}acetic acid](/img/structure/B1526115.png)

![3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid](/img/structure/B1526119.png)